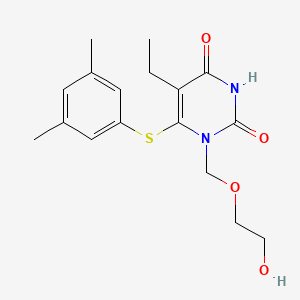
6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the thioether and hydroxyethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in controlled environments. The process would include stringent quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the synthesis and verify the structure of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the hydroxyethoxy moiety.
Applications De Recherche Scientifique
6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The thioether and hydroxyethoxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrimidine core provides a stable scaffold that enhances the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyethoxy)methyl-5-barbituric acid
- 2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one
Uniqueness
6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
136105-77-6 |
|---|---|
Formule moléculaire |
C17H22N2O4S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O4S/c1-4-14-15(21)18-17(22)19(10-23-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,22) |
Clé InChI |
BIJQIBCCCCBNON-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



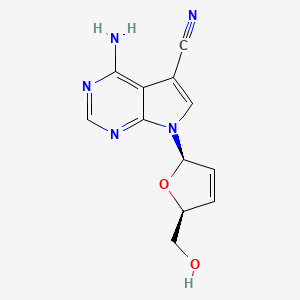

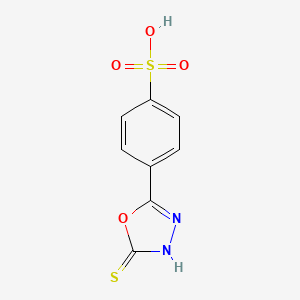
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
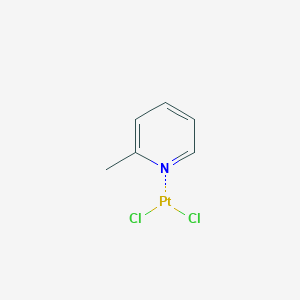
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)


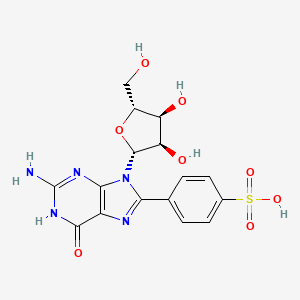

![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
